molecular formula C10H12BrN B3376970 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine CAS No. 1249810-91-0

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Cat. No.: B3376970
CAS No.: 1249810-91-0
M. Wt: 226.11
InChI Key: NAJJFMXXLLMATA-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6H,4-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJJFMXXLLMATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of 1 3 Bromophenyl Methyl Cyclopropan 1 Amine

Mechanistic Studies of Cyclopropane (B1198618) Ring Formation Reactions

The synthesis of the 1-substituted cyclopropylamine (B47189) core can be achieved through several established synthetic routes, primarily involving either the formation of the three-membered ring on a precursor molecule or the direct introduction of the amine functionality.

A principal method for forming cyclopropane rings involves the addition of a carbene or a carbenoid to an alkene. libretexts.orgopenstax.org For the synthesis of a 1-substituted cyclopropylamine like the title compound, this would typically involve a precursor that already contains the amine or a protected amine group.

The reaction proceeds via the interaction of an electron-deficient carbene species with the nucleophilic C=C double bond of an alkene. libretexts.org This addition is generally a concerted, single-step process, which makes it stereospecific; the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org

Common methods for generating the necessary carbene or carbenoid include:

Simmons-Smith Reaction: This method utilizes a carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgwikipedia.org This reagent is less reactive than a free carbene, often leading to cleaner reactions.

From Diazo Compounds: Diazo compounds like diazomethane (B1218177) can decompose thermally or photochemically to generate a carbene, which then adds to an alkene. wikipedia.org Metal catalysts are often employed to control this process.

From Haloforms: Treatment of a haloform, such as chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃), with a strong base results in an alpha-elimination to produce a dihalocarbene (e.g., :CCl₂). libretexts.orgopenstax.orgyoutube.com

The transition state for carbene addition involves the simultaneous formation of two new sigma bonds between the carbene carbon and the two carbons of the double bond. Computational studies on metal-carbene additions suggest an early transition state where the carbene carbon is still largely sp²-hybridized. nih.govacs.org

Intramolecular cyclization provides an alternative and powerful route to cyclopropane rings. These reactions typically involve a 1,3-disubstituted propane (B168953) derivative where a nucleophilic center displaces a leaving group at the 3-position.

Intramolecular Wurtz Coupling: The first synthesis of cyclopropane itself was achieved by August Freund in 1881 via the treatment of 1,3-dibromopropane (B121459) with sodium, an intramolecular Wurtz reaction. wikipedia.org A similar strategy can be applied to more complex substituted precursors.

Michael-Initiated Ring Closure (MIRC): This versatile method involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the ring. rsc.orgrsc.org MIRC reactions can be categorized into two types: Type I, where the leaving group is on the Michael acceptor, and Type II, where the leaving group is on the nucleophile. rsc.org The use of chiral catalysts can render this process enantioselective. rsc.org

Kulinkovich-Szymoniak Reaction: A highly relevant pathway for the direct synthesis of primary 1-substituted cyclopropylamines is the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. This reaction proceeds through a titanacyclopropane intermediate. A modified, one-step procedure using Ti(OPr-i)₄ and a Lewis acid like BF₃·OEt₂ has been shown to be effective for coupling various nitriles with Grignard reagents to produce primary cyclopropylamines in good yields. organic-chemistry.org

Table 1: Comparison of Key Cyclopropane Ring Formation Methods
MethodKey ReagentsReactive IntermediateKey FeaturesCitation
Simmons-Smith ReactionCH₂I₂, Zn-Cu coupleCarbenoid (ICH₂ZnI)Stereospecific; avoids free carbene. libretexts.orgwikipedia.org
Haloform ReactionCHX₃ (e.g., CHCl₃), Strong Base (e.g., KOH)Dihalocarbene (:CX₂)Alpha-elimination mechanism; forms dihalocyclopropanes. openstax.orgyoutube.com
Michael-Initiated Ring Closure (MIRC)Michael acceptor, Nucleophile with leaving groupEnolate/CarbanionForms C-C bond via conjugate addition then cyclization. rsc.orgrsc.org
Kulinkovich-Szymoniak ReactionNitrile, Grignard Reagent, Ti(OPr-i)₄TitanacyclopropaneDirect synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org

Reactivity of the Cyclopropane Ring System

The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsed hydrogen atoms). libretexts.orgmasterorganicchemistry.com This inherent strain, estimated to be around 27.6 kcal/mol, makes the C-C bonds weaker than in acyclic alkanes and provides a thermodynamic driving force for ring-opening reactions. masterorganicchemistry.comnih.gov

The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, often mimicking the reactivity of an alkene's pi bond. pearson.com

Acid-Catalyzed Ring Opening: In the presence of acid, the amine group of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine becomes protonated, forming an ammonium (B1175870) ion. This electron-withdrawing group functions as a strong σ-acceptor, which weakens the distal (C2-C3) bond of the cyclopropane ring. nih.gov This facilitates electrophilic cleavage of the ring, often by protonation, to form a 1,3-dication intermediate that can be trapped by nucleophiles. nih.gov For donor-acceptor cyclopropanes, ring opening typically occurs via heterolysis of the vicinal bond to form a zwitterionic species. nih.govbohrium.com The reaction of cyclopropanated heterobicyclic systems with acid has also been shown to proceed via an Sₙ2-like mechanism. nih.gov

Oxidative Cleavage: The cyclopropane ring can undergo oxidative cleavage. This can be achieved with reagents like thallium triacetate or through photoredox catalysis. acs.org For arylcyclopropanes, selective single-electron oxidation of the aryl group, coupled with the thermodynamic driving force of ring-strain release, can unlock C-C bond cleavage. nih.gov This process can lead to the formation of C(sp³)–heteroatom bonds with complete stereoinversion, suggesting a concerted Sₙ2-type mechanism. nih.gov Transition metals are also known to activate C-C bonds in cyclopropanes via oxidative addition, forming a metallacyclobutane intermediate that can undergo further reactions. wikipedia.org

β-Scission: β-scission is a type of fragmentation reaction that occurs in radical species, where a bond beta to the radical center is cleaved. wikipedia.org In the context of this compound, if a radical were generated on the nitrogen (an aminium radical) or the benzylic carbon, the adjacent C-C bond of the cyclopropane ring could undergo β-scission. The formation of aminium cation radicals via oxidation can initiate such ring-cleavage processes. bohrium.com Studies on tertiary arylcarbinyloxyl radicals bearing α-cyclopropyl groups show that they undergo β-scission at rates higher than non-cyclic analogues, suggesting that the cyclopropane ring can stabilize the transition state. researchgate.net

Despite its high ring strain, the cyclopropane ring is kinetically stable under many standard chemical conditions. chemistrysteps.com It is significantly less stable than cyclopentane (B165970) and especially cyclohexane (B81311), which can adopt a nearly strain-free chair conformation. libretexts.orgchemistrysteps.com The high reactivity of cyclopropane is evident from its heat of combustion per CH₂ group, which is significantly higher than that for cyclohexane or linear alkanes. libretexts.org The C-C bonds in cyclopropane are weaker (bond dissociation energy of ~65 kcal/mol) compared to a typical alkane C-C bond (~90 kcal/mol). chemistrysteps.com The ring will remain intact in neutral or basic conditions unless specific reagents designed for C-C bond activation are employed, such as transition metal catalysts or strong oxidizing agents. wikipedia.org

Table 2: Ring Strain and Stability of Cycloalkanes
CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Relative StabilityCitation
Cyclopropane327.6Least Stable masterorganicchemistry.com
Cyclobutane426.3Low Stability masterorganicchemistry.com
Cyclopentane56.5Moderate Stability libretexts.org
Cyclohexane60.0Most Stable libretexts.org

Reactivity of the Amine Functional Group

The primary amine in this compound is a key functional group that exhibits characteristic nucleophilic and basic properties. It can readily undergo protonation with acids to form the corresponding ammonium salt.

The amine's lone pair of electrons allows it to participate in a wide range of common transformations, including:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Furthermore, the amine group electronically influences the adjacent cyclopropane ring. As an electron-donating group, it can facilitate ring-opening reactions. bohrium.com The formation of an aminium radical cation through single-electron transfer (SET) is a known strategy to promote the cleavage of the cyclopropane C–C bond. bohrium.comacs.org This reactivity has been exploited in synthetic methodologies such as [3+2] photocycloadditions of cyclopropylamines with olefins to form cyclopentylamine (B150401) derivatives. rsc.org The synthesis of 1-substituted cyclopropylamines has been reported through various methods, including formal C-H amination of cyclopropanes and transformations of ketone homoenolates, highlighting the importance of this structural motif. acs.orgacs.org

Nucleophilic Reactivity and Amine Derivatization

The primary amine group in this compound is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to react with a wide range of electrophiles, leading to the formation of various amine derivatives. This process, known as derivatization, is fundamental in modifying the molecule's properties for applications in medicinal chemistry and materials science. nih.gov

Common derivatization reactions include acylation with acid chlorides or anhydrides to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and reaction with isocyanates to produce ureas. These transformations are typically straightforward and high-yielding. For instance, the reaction with an acylating agent would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of a leaving group.

The cyclopropyl (B3062369) group, with its unique steric and electronic properties, can influence the reactivity of the adjacent amine. nih.gov While primary amines are generally strong nucleophiles, the specific reactivity of cyclopropylamines can be modulated by the ring's strain and electronic character. idexlab.comorganic-chemistry.orgrsc.org

Below is a table summarizing potential derivatization reactions of the primary amine moiety.

Reagent ClassExample ReagentProduct Class
Acid HalideAcetyl ChlorideAmide
Sulfonyl HalideTosyl ChlorideSulfonamide
IsocyanatePhenyl IsocyanateUrea
Aldehyde/KetoneAcetoneImine (Schiff Base)
ChloroformateEthyl ChloroformateCarbamate

This interactive table illustrates common derivatization pathways for primary amines.

Oxidation and Reduction Pathways of the Amine Moiety

The amine moiety of this compound can undergo both oxidation and reduction, although oxidation is more common for primary amines. The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can yield imines, which are valuable intermediates in organic synthesis. orientjchem.orgresearchgate.netyale.edu More vigorous oxidation can lead to the formation of oximes or nitro compounds. For example, catalytic aerobic oxidation is an environmentally benign method for converting primary amines to oximes. researchgate.net

The direct reduction of a primary amine is not a typical transformation, as the amine is already in a low oxidation state. However, derivatives of the amine, such as imines formed from reaction with carbonyls, can be readily reduced. wikipedia.org This two-step process, known as reductive amination, is a powerful method for forming secondary and tertiary amines. wikipedia.orgyoutube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. wikipedia.org

TransformationReagent/ConditionProduct Type
Oxidation Mild Oxidant (e.g., MnO₂)Imine
Oxidation H₂O₂ / CatalystOxime
Reductive Amination 1. Aldehyde/Ketone 2. Reducing Agent (e.g., NaBH₃CN)Secondary or Tertiary Amine

This interactive table outlines key oxidative and reductive transformations involving the amine functional group.

Reactivity of the Bromophenyl Moiety

The bromophenyl group is a versatile handle for synthetic transformations, primarily through reactions that functionalize the carbon-bromine (C-Br) bond.

Transition Metal-Catalyzed Transformations Involving the C-Br Bond (e.g., C-C, C-N, C-O Bond Formations)

The C-Br bond is particularly susceptible to oxidative addition by late transition metals, most notably palladium. This reactivity is the cornerstone of numerous cross-coupling reactions that form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govyoutube.comorganic-chemistry.org This reaction is widely used due to its mild conditions and high functional group tolerance. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgnih.govacsgcipr.orgorganic-chemistry.org This reaction provides a direct route to synthesize more complex arylamines that would be difficult to access through other methods. wikipedia.orgacsgcipr.org

C-O Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods also exist for the coupling of aryl bromides with alcohols or phenols to form aryl ethers.

Coupling ReactionCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraArylboronic AcidC-CPd(OAc)₂ / Phosphine Ligand
Buchwald-HartwigAmineC-NPd₂(dba)₃ / Hindered Phosphine Ligand
HeckAlkeneC-CPd(OAc)₂ / PPh₃
SonogashiraTerminal AlkyneC-CPdCl₂(PPh₃)₂ / CuI
C-O CouplingAlcohol/PhenolC-OPd Catalyst / Ligand

This interactive table summarizes major transition metal-catalyzed reactions applicable to the bromophenyl moiety.

Halogen Exchange and Palladium-Catalyzed Reactions

Beyond the standard cross-coupling reactions, the bromophenyl moiety can undergo other useful transformations. Halogen exchange reactions, such as the Finkelstein reaction, can be used to convert the aryl bromide into an aryl iodide, which is often more reactive in subsequent palladium-catalyzed couplings.

Furthermore, palladium catalysis is not limited to the reactions listed above. For example, carbonylative couplings can be performed where carbon monoxide is inserted to form benzophenone (B1666685) derivatives. nih.gov Reductive dehalogenation can also occur, replacing the bromine atom with hydrogen, sometimes as a side reaction in coupling processes.

Intermolecular Interactions in Chemical Systems

Halogen Bonding Interactions in Chemical Aggregates

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). science.govwikipedia.org This occurs due to an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond. nih.govacs.org

In this compound, the bromine atom can act as a halogen bond donor. nih.gov It can form halogen bonds with various Lewis bases, including the nitrogen atom of the amine group in another molecule (intermolecularly) or with other electron-rich atoms in solvents or reagents. nih.govnih.gov These interactions are highly directional and can play a significant role in crystal engineering, molecular recognition, and influencing reaction pathways in solution. wikipedia.org The strength of the halogen bond can be modulated by the electronic environment of the bromophenyl ring. nih.gov

Halogen Bond DonorHalogen Bond Acceptor (Example)Nature of Interaction
C-Br (σ-hole)N -H₂ (Amine lone pair)Intermolecular Self-Assembly
C-Br (σ-hole)O =C (Carbonyl oxygen)Interaction with Reagent/Solvent
C-Br (σ-hole)Cl ⁻ (Anion)Anion Recognition

This interactive table provides examples of potential halogen bonding interactions.

Coordination Chemistry with Metal Ions for Catalytic Applications

A comprehensive review of scientific literature and chemical databases was conducted to gather information regarding the coordination chemistry of this compound with metal ions for catalytic applications. Despite extensive searches, no specific research articles, patents, or datasets detailing the use of this particular compound as a ligand in metal-catalyzed reactions were identified.

While general principles of coordination chemistry exist, and the reactivity of related arylcyclopropylamines has been explored in different contexts, such as medicinal chemistry and as intermediates in organic synthesis, specific data on the coordination behavior and catalytic activity of metal complexes derived from this compound is not available in the reviewed literature. researchgate.netnii.ac.jpresearchgate.netnih.gov The development of novel catalysts often involves the synthesis and evaluation of a wide array of ligands to fine-tune the performance of the metallic center for a specific reaction. google.com

Given the absence of published research focused on the title compound's role as a ligand, no data tables on its coordination complexes or their performance in catalytic reactions can be provided at this time. Further experimental research would be required to investigate the potential of this compound in the field of catalysis.

In-depth Computational and Theoretical Analysis of this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there are currently no specific computational and theoretical studies published for the compound this compound.

Detailed research findings are required to accurately report on the topics outlined, including electronic structure, conformational analysis, reaction pathways, predicted spectroscopic parameters, molecular electrostatic potential mapping, and theoretical optical properties. This type of analysis, typically generated through methods like Density Functional Theory (DFT), is not available in the public domain for this specific molecule.

Therefore, it is not possible to provide the requested data tables and in-depth discussion for the following sections:

Computational and Theoretical Studies on 1 3 Bromophenyl Methyl Cyclopropan 1 Amine

Theoretical Assessment of Optical Properties (e.g., Linear Polarizability, First Hyperpolarizability for Nonlinear Optics)

Without dedicated scholarly research on 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Derivatives and Analogues of 1 3 Bromophenyl Methyl Cyclopropan 1 Amine

Design and Synthesis of Functionalized Derivatives for Non-Biological Applications

While much research on cyclopropylamines focuses on pharmaceutical applications, their unique structural and reactive properties also make them valuable for non-biological applications, particularly in materials science. longdom.org The inherent strain and rigidity of the cyclopropane (B1198618) ring, when incorporated into polymers or coatings, can impart unique mechanical and thermal properties. longdom.org

The design of functionalized derivatives of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine for materials science could involve several strategies:

Polymerization: The primary amine group can act as a nucleophile, making it a suitable monomer for polymerization reactions. longdom.org For instance, it can be reacted with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The rigid cyclopropane unit and the bulky bromophenyl group would be incorporated into the polymer backbone, potentially enhancing properties like thermal stability and mechanical strength.

Surface Modification: The amine functionality allows for the grafting of these molecules onto surfaces of materials like silica (B1680970) or metal oxides. This could be used to alter the surface properties, such as hydrophobicity or chemical reactivity, for applications in chromatography or as adhesion promoters.

Precursors for Advanced Materials: The reactivity of the cyclopropane ring, which can undergo ring-opening reactions, makes these compounds potential precursors for other functionalized molecules that could be used in the synthesis of fine chemicals or dyes. longdom.orgnih.govacs.org

The synthesis of these derivatives leverages standard organic chemistry reactions. For instance, polymerization can be achieved through step-growth polymerization mechanisms. The bromophenyl group can also be used as a handle for further functionalization, such as introducing groups that can undergo cross-linking reactions to form robust polymer networks. The general versatility of cyclopropylamines as synthetic intermediates makes them attractive building blocks for creating novel materials. longdom.orgnih.gov

Structural Modifications of the Aryl Moiety and Substituent Effects

Synthesis of Aryl-Modified Analogues: A powerful method for modifying the aryl moiety is through metal-catalyzed cross-coupling reactions, where the bromine atom serves as a synthetic handle. The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups by reacting the parent compound with an appropriate boronic acid or ester in the presence of a palladium catalyst. nih.gov Similarly, nickel-catalyzed cross-coupling reactions can efficiently form new carbon-carbon and carbon-nitrogen bonds at the aryl position. acs.orgresearchgate.net

Substituent Effects: The introduction of different functional groups onto the phenyl ring alters the electron density of the aromatic system through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Groups like nitro (−NO₂), cyano (−CN), or trifluoromethyl (−CF₃) decrease the electron density on the aryl ring. This can affect the basicity of the amine group and the reactivity of the molecule in electrophilic aromatic substitution reactions.

Electron-Donating Groups (EDGs): Groups such as methoxy (−OCH₃) or methyl (−CH₃) increase the electron density of the ring. These substituents can enhance the ring's reactivity towards electrophiles. nih.gov

The electronic effects of various substituents can be predicted and compared using Hammett constants, which quantify the electron-donating or -withdrawing character of substituents on an aromatic ring.

Substituent (X)Position on Phenyl RingElectronic EffectPotential Synthetic Method
-OCH₃ (Methoxy)para (4-position)Electron-DonatingBuchwald-Hartwig amination of the corresponding bromoanisole
-CF₃ (Trifluoromethyl)para (4-position)Electron-WithdrawingSuzuki coupling with 4-(trifluoromethyl)phenylboronic acid
-CN (Cyano)para (4-position)Electron-WithdrawingRosenmund-von Braun reaction or Suzuki coupling
-CH₃ (Methyl)meta (3-position)Electron-DonatingSuzuki coupling with m-tolylboronic acid
-F (Fluoro)ortho (2-position)Electron-Withdrawing (Inductive)Synthesis from a fluoro-substituted precursor

Cyclopropane Ring Modifications (e.g., Ring Size Variations, Substituent Effects)

Alterations to the cyclopropane ring itself, either by introducing substituents or by changing the ring size, can dramatically impact the molecule's three-dimensional shape, strain energy, and stability.

Substituent Effects on the Cyclopropane Ring: Introducing substituents directly onto the cyclopropane ring can influence its properties. For example, fluorination of the cyclopropane ring has been shown to decrease the pKa of the amine group due to the high electronegativity of fluorine. nih.gov The synthesis of such substituted cyclopropanes can be achieved through various cyclopropanation methods, including those involving metal-catalyzed reactions of diazo compounds with appropriately substituted olefins. nih.govacs.org

Ring Size Variations: Expanding the three-membered ring to a four- or five-membered ring creates analogues with different conformational flexibility and steric profiles.

Cyclobutane Analogues: The synthesis of cyclobutane analogues can be approached through methods like the [2+2] cycloaddition of an alkene with a ketene, followed by further functional group manipulations to install the amine and bromophenylmethyl moieties. The cyclobutane ring is less strained than cyclopropane but still maintains a significant degree of rigidity.

Cyclopentane (B165970) Analogues: Cyclopentane derivatives, which are considerably more flexible than cyclopropane or cyclobutane rings, can be synthesized through various routes, including the radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes. acs.orgchemrxiv.org This reaction opens the cyclopropane ring and forms a new five-membered ring.

Ring StructureRelative Ring StrainConformational FlexibilityPotential Synthetic Route
CyclopropaneHighLow (Rigid)Michael-initiated ring closure; Simmons-Smith reaction nih.govacs.org
CyclobutaneModerateModerate (Puckered)[2+2] Cycloaddition reactions
CyclopentaneLowHigh (Envelope/Twist)Radical [3+2] cyclization of cyclopropylamines acs.orgchemrxiv.org

Chemical Transformations to Access Structurally Diverse Analogues

The parent compound, this compound, possesses two key functional groups—the primary amine and the aryl bromide—that are amenable to a wide range of chemical transformations, enabling the synthesis of a diverse library of analogues.

Reactions of the Amine Group: The primary amine is a versatile nucleophile and can undergo several common transformations:

N-Alkylation: Reaction with alkyl halides can introduce one or two alkyl groups onto the nitrogen atom. However, controlling the degree of alkylation can be challenging, often leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

N-Acylation: Treatment with acid chlorides or acid anhydrides cleanly converts the primary amine into a secondary amide. This reaction is typically high-yielding and stops after the addition of one acyl group, as the resulting amide is significantly less nucleophilic than the starting amine.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) is an effective method for synthesizing secondary or tertiary amines with specific alkyl groups.

Reactions of the Aryl Bromide: The carbon-bromine bond on the phenyl ring is a prime site for metal-catalyzed cross-coupling reactions, which are fundamental for creating structural diversity.

Suzuki-Miyaura Coupling: As mentioned previously, this palladium-catalyzed reaction with boronic acids or esters is a robust method for forming new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, vinyl, or alkyl groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing the bromine to be replaced with a variety of primary or secondary amines, anilines, or amides.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper co-catalyst, introducing an alkyne functional group.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst.

Functional GroupReaction TypeReagentsProduct Type
Primary AmineN-AcylationAcetyl Chloride (CH₃COCl)N-acetyl derivative (Amide)
Primary AmineN-AlkylationMethyl Iodide (CH₃I)N-methyl or N,N-dimethyl derivative
Primary AmineReductive AminationAcetone, NaBH₃CNN-isopropyl derivative
Aryl BromideSuzuki CouplingPhenylboronic acid, Pd catalystBiphenyl derivative
Aryl BromideBuchwald-Hartwig AminationAniline, Pd catalystN-phenylaniline derivative
Aryl BromideSonogashira CouplingPhenylacetylene, Pd/Cu catalystsDiphenylacetylene derivative

Applications in Chemical Science and Technology Non Biological Focus

A Versatile Synthetic Building Block and Chemical Intermediate

The inherent reactivity of the strained three-membered cyclopropane (B1198618) ring, combined with the nucleophilic nature of the primary amine and the potential for cross-coupling reactions at the bromophenyl group, makes 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine a highly versatile synthetic building block. Organic chemists utilize this compound as a foundational element for the construction of more complex molecular architectures.

The primary amine serves as a key functional handle for a variety of chemical transformations, including amidation, alkylation, and the formation of imines. These reactions allow for the straightforward introduction of the cyclopropylmethylamine scaffold into larger molecules. Furthermore, the bromine atom on the phenyl ring is a critical feature, enabling participation in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, thereby providing a pathway to a diverse range of substituted aromatic compounds.

For instance, the bromo-substituent can be readily replaced by various organic groups through well-established methodologies such as the Suzuki, Heck, and Sonogashira couplings. This capability is instrumental in the synthesis of novel compounds with tailored electronic and steric properties. The cyclopropane ring itself can undergo ring-opening reactions under specific conditions, providing access to linear carbon chains with defined stereochemistry, further expanding its synthetic utility.

Table 1: Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Product Type
N-Acylation Acyl chloride, base Amide
N-Alkylation Alkyl halide, base Secondary or Tertiary Amine
Reductive Amination Aldehyde or Ketone, reducing agent Secondary or Tertiary Amine
Suzuki Coupling Arylboronic acid, Pd catalyst, base Biphenyl derivative
Heck Coupling Alkene, Pd catalyst, base Styrene (B11656) derivative

Contributions to the Development of Novel Organic Reactions

The unique reactivity profile of this compound and its derivatives has contributed to the exploration and development of novel organic reactions. The strain energy of the cyclopropane ring (approximately 27 kcal/mol) can be harnessed as a driving force for reactions that might otherwise be thermodynamically unfavorable.

Researchers are investigating the use of cyclopropylamines in ring-opening and rearrangement reactions to generate unique molecular scaffolds. For example, under the influence of a suitable catalyst or reagent, the cyclopropane ring can be selectively cleaved to afford functionalized linear amines. The regioselectivity and stereoselectivity of these ring-opening reactions are areas of active investigation, with the potential to develop new synthetic methodologies.

Furthermore, the presence of multiple reactive sites within the molecule—the amine, the aromatic ring, and the cyclopropane—allows for the design of cascade reactions. In such a process, a single set of reagents can trigger a sequence of transformations at different parts of the molecule, leading to the rapid construction of complex products from a relatively simple starting material. These studies not only expand the toolkit of synthetic organic chemists but also provide deeper insights into the fundamental principles of chemical reactivity.

Potential in Materials Science

The structural motifs present in this compound suggest its potential as a precursor for the synthesis of advanced functional materials. The rigid cyclopropane unit can impart unique conformational constraints and packing properties in polymers and other materials.

Precursors for Functional Materials: The amine functionality allows this compound to be incorporated into polymer backbones through polycondensation or polyaddition reactions. The resulting polymers could exhibit enhanced thermal stability and mechanical properties due to the presence of the rigid cyclopropyl (B3062369) and aromatic groups. The bromo-substituent offers a site for post-polymerization modification, enabling the tuning of the material's properties, such as its solubility, refractive index, and conductivity. Functional polymers derived from such building blocks are being explored for applications in areas like specialty coatings, high-performance plastics, and organic electronics. mtu.edunih.govresearchgate.net

Components in Nonlinear Optical Systems: Organic molecules with donor and acceptor groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. nih.govmdpi.comrsc.orgnih.gov The this compound structure contains an amine group (electron donor) and a bromophenyl group (which can be modified to be an electron acceptor) separated by a methylene (B1212753) bridge and a cyclopropane ring. While not a traditional conjugated system, the electronic communication through the cyclopropane ring and the potential for creating charge-transfer states upon suitable substitution make this class of compounds interesting for NLO research. Theoretical studies on similar bromophenyl-containing compounds suggest that the strategic placement of electron-donating and withdrawing groups can lead to molecules with significant first hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.net These materials are crucial for applications in optical data storage, signal processing, and telecommunications.

Table 2: Potential Material Science Applications

Application Area Relevant Molecular Feature Potential Benefit
Functional Polymers Amine and Bromine functionalities Tunable properties, enhanced thermal and mechanical stability

Role in Catalysis and Ligand Design

The amine functionality in this compound makes it a candidate for use as a ligand in transition metal catalysis. Amines are known to be effective ligands for a variety of metals, and the specific steric and electronic properties of this compound could lead to catalysts with novel reactivity and selectivity. researchgate.net

The cyclopropylmethyl group can provide a unique steric environment around a metal center, potentially influencing the stereochemical outcome of a catalytic reaction. Furthermore, the bromophenyl group can be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry.

Researchers are exploring the synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis. The development of new chiral ligands is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. The rigid framework of the cyclopropane ring can be advantageous in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. The design of catalysts incorporating this scaffold is an active area of research, with the potential to unlock new and more efficient synthetic transformations. nih.gov

Advanced Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Stereochemical Assignment, and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The aromatic protons on the 3-bromophenyl ring are expected to appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm). The two protons of the methylene (B1212753) bridge (CH₂) would likely appear as a singlet or a pair of doublets, and the protons on the cyclopropane (B1198618) ring would be found in the highly shielded upfield region (typically δ 0.5-1.5 ppm). The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The four aromatic carbons of the bromophenyl ring would have distinct signals in the δ 120-145 ppm range, with the carbon atom bonded to the bromine atom being significantly influenced. The methylene bridge carbon and the quaternary and CH₂ carbons of the cyclopropyl (B3062369) ring would appear in the aliphatic region of the spectrum.

2D Techniques: Two-dimensional techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling relationships, helping to assign the signals from the cyclopropyl and aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon-13 signals, allowing for unambiguous assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeTechniquePredicted Chemical Shift (ppm)Notes
Aromatic Protons (C-H)¹H NMR~ 7.0 - 7.5Complex multiplet pattern due to meta-substitution.
Methylene Protons (-CH₂-)¹H NMR~ 2.7Expected to be a singlet, adjacent to the quaternary carbon.
Amine Protons (-NH₂)¹H NMRVariable (broad)Shift is dependent on solvent, concentration, and temperature.
Cyclopropyl Protons (-CH₂CH₂-)¹H NMR~ 0.5 - 1.5Characteristic upfield shifts due to ring strain.
Aromatic Carbons (C-Br, C-C, C-H)¹³C NMR~ 120 - 145Six distinct signals expected for the substituted ring.
Methylene Carbon (-CH₂-)¹³C NMR~ 50Aliphatic carbon signal.
Quaternary Cyclopropyl Carbon (C-N)¹³C NMR~ 45Shift influenced by the attached amine group.
Cyclopropyl Carbons (-CH₂CH₂-)¹³C NMR~ 15 - 25Shielded aliphatic signals.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₀H₁₂BrN, corresponding to a monoisotopic mass of approximately 225.0153 Da. uni.lu

Compound Identification: Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks (an M+ and M+2 peak) separated by two mass units, which is a definitive indicator of the presence of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of the elemental formula and confirming the compound's identity. unc.edu

Purity Assessment: When coupled with a chromatographic technique like HPLC (LC-MS), mass spectrometry can be used to assess the purity of a sample by detecting and identifying any synthesis-related impurities or degradation products. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct/IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Technique
[M+H]⁺226.0226228.0205ESI-MS
[M+Na]⁺248.0045250.0025ESI-MS

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several key absorption bands. The N-H stretching of the primary amine group typically appears as a medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ region. pressbooks.pubucla.edu Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and cyclopropyl groups appears just below 3000 cm⁻¹. libretexts.orglibretexts.org The C-C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range. libretexts.orglibretexts.org The C-Br stretch is typically found in the fingerprint region at lower wavenumbers (550-850 cm⁻¹). orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and C-H stretches are also visible, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, which can be useful for structural confirmation.

Table 3: Expected FT-IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (two bands)
Primary Amine (R-NH₂)N-H Bend1580 - 1650
Aromatic RingC-H Stretch3000 - 3100
Aliphatic Groups (CH₂)C-H Stretch2850 - 3000
Aromatic RingC-C Stretch (in-ring)1400 - 1600
Alkyl HalideC-Br Stretch550 - 850

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While no published crystal structure for this compound is currently available, this technique would provide invaluable information if a suitable single crystal could be grown.

The analysis would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. For related bromophenyl compounds, crystallographic analysis has been used to determine key structural parameters like the crystal system, space group, and unit cell dimensions. researchgate.netgrowingscience.com

Chromatographic Methods (e.g., TLC, HPLC) for Separation, Purification, and Purity Assessment

Chromatographic methods are indispensable for the analysis and purification of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system (eluent), the purity can be estimated by the number of spots observed under UV light or after staining. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, quantification, and purification of the target compound. unc.edu A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. This method can separate the desired product from starting materials, by-products, and other impurities with high efficiency. The purity of the compound is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. The development of a validated, stability-indicating HPLC method is crucial for quality control. researchgate.net

Future Research in Cyclopropylamine (B47189) Chemistry: Exploring New Frontiers

The unique structural and electronic properties of the cyclopropylamine moiety, characterized by a strained three-membered ring attached to a nitrogen atom, have cemented its role as a vital building block in medicinal chemistry, agrochemicals, and materials science. longdom.org The inherent ring strain significantly enhances its chemical reactivity, making it a versatile intermediate for a wide array of chemical transformations. longdom.org As research progresses, the focus is shifting towards more efficient, sustainable, and innovative ways to synthesize and utilize these valuable compounds. This article explores the future research directions in cyclopropylamine chemistry, with a particular focus on the potential applications and development of scaffolds related to this compound.

Q & A

Q. What are the common synthetic routes for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine?

The synthesis typically involves multi-step reactions, including:

  • Cyclopropanation : Reacting a bromophenyl-substituted precursor (e.g., 3-bromobenzyl chloride) with a cyclopropane-forming reagent like ethyl diazoacetate under catalytic conditions.
  • Amine Formation : Reduction of intermediates (e.g., nitriles or imines) using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
  • Purification : Isolation via hydrochloride salt formation, as free amines are often hygroscopic. For example, trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride is isolated in 98% purity using HCl in ethanol .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : <sup>1</sup>H NMR shows distinct signals for the cyclopropane ring (δ ~1.0–2.5 ppm) and the 3-bromophenyl group (δ ~7.2–7.6 ppm). <sup>13</sup>C NMR confirms the cyclopropane carbons at ~10–20 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 212.1 (F.W.) and fragments corresponding to the bromophenyl group (e.g., m/z 77 for C6H5<sup>+</sup>) .
  • X-ray Crystallography : Used to resolve stereochemistry in chiral derivatives, such as trans isomers .

Q. What are the stability considerations for this compound under different storage conditions?

  • Storage : Stable at −20°C under inert gas (N2 or Ar) to prevent oxidation. Hydrochloride salts (e.g., 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride) are more stable than free bases .
  • Light Sensitivity : Protect from UV light due to the bromine atom’s susceptibility to photodecomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test palladium or nickel catalysts for cyclopropanation efficiency. For example, nickel hydrides improve yields in strained ring systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclopropanation rates, while ethanol facilitates hydrochloride salt crystallization .
  • Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation steps .

Q. What strategies resolve stereochemical outcomes in cyclopropane-containing amines?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-configured precursors) to control cyclopropane ring stereochemistry .
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak AD-H) to resolve racemic mixtures of trans/cis isomers .

Q. How should researchers address contradictions in reported physicochemical properties?

  • Data Validation : Cross-check melting points and NMR shifts against authenticated standards (e.g., PubChem or ECHA data) .
  • Batch Analysis : Compare multiple synthetic batches to identify variability in purity or isomer ratios .

Notes

  • Safety : Use fume hoods and PPE (gloves, goggles) during synthesis due to the compound’s irritant properties .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.